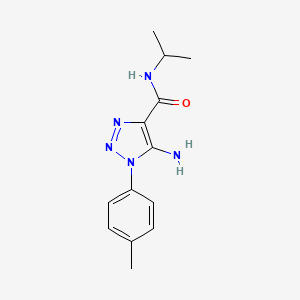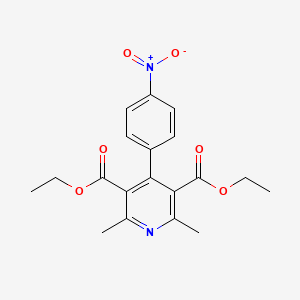![molecular formula C16H20Cl2N2O B5000084 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea](/img/structure/B5000084.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea, also known as BU-224, is a potent and selective antagonist of the orexin-2 receptor (OX2R). Orexin is a neuropeptide that plays a crucial role in regulating wakefulness, appetite, and reward. BU-224 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including narcolepsy, addiction, and anxiety.
作用機序
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea is a selective antagonist of the orexin-2 receptor (OX2R), which is primarily expressed in the central nervous system. Orexin signaling through OX2R has been implicated in the regulation of wakefulness, appetite, and reward. This compound blocks the binding of orexin to OX2R, thereby reducing the activity of the orexin system and modulating these behaviors.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been found to increase slow-wave sleep and reduce rapid-eye-movement (REM) sleep. This compound has also been found to reduce food intake and body weight in animal models of obesity. These effects are consistent with the known functions of the orexin system in regulating sleep and appetite.
実験室実験の利点と制限
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has several advantages as a research tool. It is a potent and selective antagonist of OX2R, which allows for precise modulation of orexin signaling. This compound has also been shown to have good pharmacokinetic properties, including high brain penetration and long half-life. However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated. Additionally, this compound may have off-target effects on other receptors or signaling pathways, which could complicate data interpretation.
将来の方向性
There are several future directions for research on N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders. Clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Another area of interest is the role of the orexin system in regulating other behaviors, such as stress and emotion. Further studies are needed to elucidate the complex interactions between the orexin system and other neural circuits. Finally, the development of new compounds with improved selectivity and pharmacokinetic properties could lead to more effective therapies for these conditions.
合成法
The synthesis of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea involves a multistep process, starting with the reaction of 3,4-dichlorophenyl isocyanate with bicyclo[2.2.1]hept-2-ene in the presence of a base catalyst to form the intermediate N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4-dichlorophenylurea. This intermediate is then treated with a reducing agent, such as lithium aluminum hydride, to yield the final product this compound.
科学的研究の応用
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, this compound has been shown to improve wakefulness and reduce cataplexy in animal models of narcolepsy. This compound has also been found to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety disorders. These findings suggest that this compound may have potential as a therapeutic agent for these conditions.
特性
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O/c1-9(13-7-10-2-3-11(13)6-10)19-16(21)20-12-4-5-14(17)15(18)8-12/h4-5,8-11,13H,2-3,6-7H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKRIDPKLWUPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-isopropyl-5-isoxazolyl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5000003.png)
![{5-[(5-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5000020.png)

![N-[1-(2-adamantyl)ethyl]benzenesulfonamide](/img/structure/B5000036.png)
![4-[3-(2,5-dimethylphenoxy)propyl]morpholine](/img/structure/B5000043.png)
![methyl 2-({N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5000050.png)


![ethyl N-{[4-(acetylamino)phenyl]sulfonyl}glycinate](/img/structure/B5000086.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5000090.png)

![11-(2-chloro-6-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5000108.png)
![5-[3-(2-chlorophenyl)-2-propen-1-ylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000114.png)
